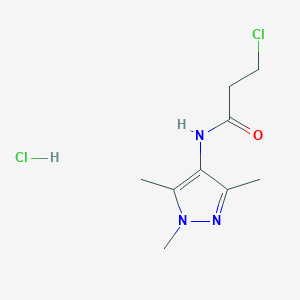
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazole is reacted with propionamide in the presence of a base such as triethylamine to form the desired compound.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole compounds.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
- 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-butyramide hydrochloride
- 3-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride
Uniqueness
3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propionamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propionamide group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H15Cl2N3O |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H14ClN3O.ClH/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10;/h4-5H2,1-3H3,(H,11,14);1H |
Clé InChI |
UZCOCSRJIHVPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)NC(=O)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



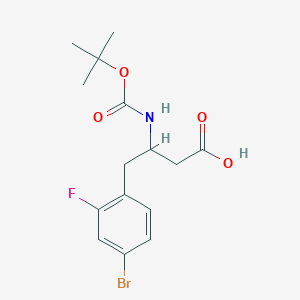
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
![5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13726724.png)
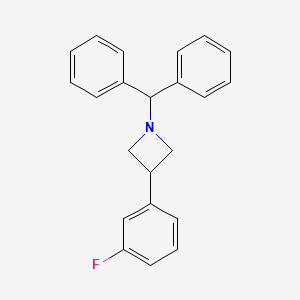
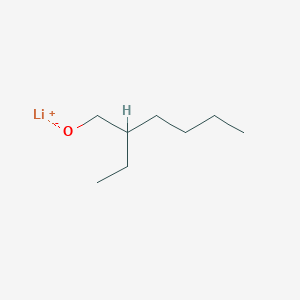



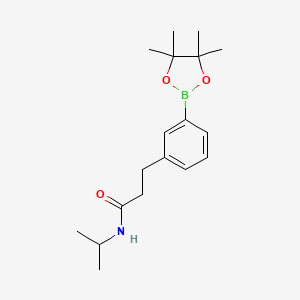
![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)

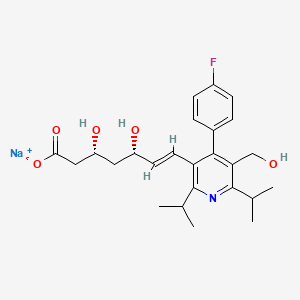
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
